1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a thiazole ring fused with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thiazole or piperidine rings.
Reduction: This process can be used to reduce specific functional groups, altering the compound’s reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The compound’s unique structure allows it to modulate these targets effectively, resulting in various biological effects .
Comparison with Similar Compounds
- 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
- 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-2-carboxylic acid
Comparison: Compared to its analogs, 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid exhibits unique reactivity and biological activity due to the specific positioning of the carboxylic acid group. This positioning influences its interaction with molecular targets and its overall stability .
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications across various scientific disciplines. Its unique structure and reactivity make it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-3-8(5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQOXDSSWJFEEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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